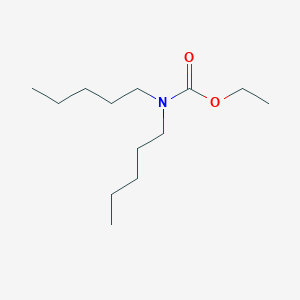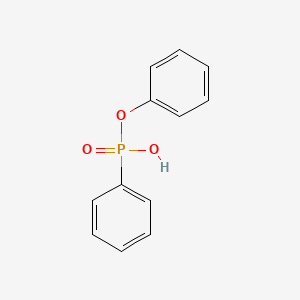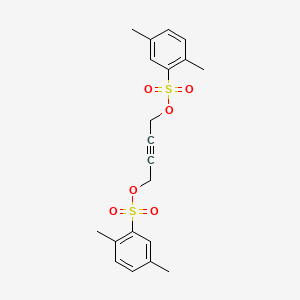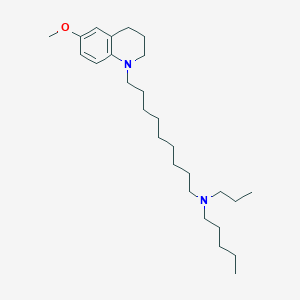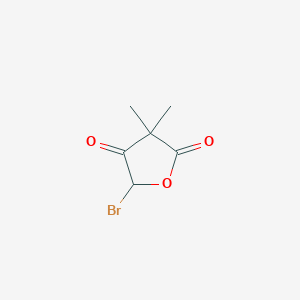
5-Bromo-3,3-dimethyloxolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3,3-dimethyloxolane-2,4-dione is a chemical compound with the molecular formula C6H7BrO3 It is a brominated derivative of oxolane-2,4-dione, characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd position of the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-dimethyloxolane-2,4-dione typically involves the bromination of 3,3-dimethyloxolane-2,4-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3,3-dimethyloxolane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,3-dimethyloxolane-2,4-dione by removing the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Reduction: Formation of 3,3-dimethyloxolane-2,4-dione.
Oxidation: Formation of higher brominated oxolane derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-3,3-dimethyloxolane-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3,3-dimethyloxolane-2,4-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Its unique structure also enables it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or antiparasitic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyloxolane-2,4-dione: The non-brominated parent compound, which lacks the bromine atom at the 5th position.
5-Chloro-3,3-dimethyloxolane-2,4-dione: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
5-Iodo-3,3-dimethyloxolane-2,4-dione: An iodinated derivative with distinct reactivity patterns compared to the brominated compound.
Uniqueness
5-Bromo-3,3-dimethyloxolane-2,4-dione is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom enhances its electrophilic nature, making it more reactive in substitution reactions compared to its non-brominated or chlorinated analogues. This unique reactivity makes it valuable in various synthetic applications and research studies.
Propiedades
Número CAS |
5463-32-1 |
|---|---|
Fórmula molecular |
C6H7BrO3 |
Peso molecular |
207.02 g/mol |
Nombre IUPAC |
5-bromo-3,3-dimethyloxolane-2,4-dione |
InChI |
InChI=1S/C6H7BrO3/c1-6(2)3(8)4(7)10-5(6)9/h4H,1-2H3 |
Clave InChI |
ISZIVPSYHIXCDY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C(OC1=O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


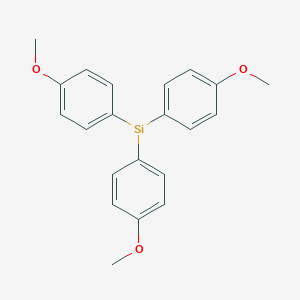

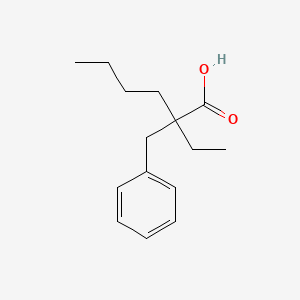

![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
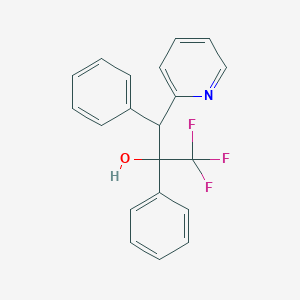
![5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone](/img/structure/B14740233.png)
